5-Fluoroquinoline-2-carboxylic acid
Overview
Description
5-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, synthetic organic chemistry, and industrial applications due to its versatile reactivity and potential therapeutic benefits .
Preparation Methods
The synthesis of 5-Fluoroquinoline-2-carboxylic acid involves several synthetic routes, including cyclization, cycloaddition reactions, and direct fluorination. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various reaction conditions and catalysts . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
5-Fluoroquinoline-2-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 5-fluoroquinoline derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. .
Scientific Research Applications
5-Fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits significant biological activity, including antibacterial, antiviral, and antineoplastic properties. .
Medicine: Due to its enhanced biological activity, this compound is investigated for its potential therapeutic applications, including the development of new drugs for treating infectious diseases and cancer
Industry: The compound is used in the production of liquid crystals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby inhibiting DNA synthesis and leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .
Comparison with Similar Compounds
5-Fluoroquinoline-2-carboxylic acid can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and biological activity.
8-Fluoroquinoline: Another positional isomer with distinct chemical properties and applications.
Fluoroquinolones: A broader class of compounds that includes well-known antibacterial agents like ciprofloxacin and levofloxacin. .
Properties
IUPAC Name |
5-fluoroquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVUNKIAMQMWTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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